

certificate of analysis for (N)-Methyl omeprazole-d3 reference standard

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Compound of Interest

Compound Name: (N)-Methyl omeprazole-d3

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A Comparative Guide to (N)-Methyl Omeprazole-d3 Reference Standard

This guide provides a comprehensive comparison of the **(N)-Methyl omeprazole-d3** reference standard with its non-deuterated analog and other alternative internal standards used in the quantitative analysis of omeprazole. The information is intended for researchers, scientists, and drug development professionals to facilitate the selection of the most appropriate reference material for their analytical needs.

Introduction

(N)-Methyl omeprazole-d3 is a stable isotope-labeled internal standard used in bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of omeprazole and its metabolites. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it closely mimics the analyte's behavior during sample preparation, chromatography, and ionization, thus correcting for variability in the analytical process. This guide presents a summary of the typical specifications for **(N)-Methyl omeprazole-d3** and compares its performance with non-deuterated internal standards.

Data Presentation

Table 1: Typical Certificate of Analysis Specifications for (N)-Methyl Omeprazole and its Deuterated Analog

This table summarizes the typical analytical specifications for (N)-Methyl omeprazole and its deuterated form, **(N)-Methyl omeprazole-d3**, as found in supplier Certificates of Analysis.

Parameter	(N)-Methyl Omeprazole	(N)-Methyl Omeprazole-d3
Appearance	Off-White to Light Brown Solid	Light Brown to Brown Solid
Molecular Formula	<chem>C18H21N3O3S</chem>	<chem>C18H18D3N3O3S</chem>
Molecular Weight	359.44 g/mol [1] [2]	~362.46 g/mol
Purity (HPLC/LCMS)	≥95% (typically >99%) [1]	≥95% [3]
Isotopic Enrichment	N/A	≥98% (typically >99%) [3]
Identity Confirmation	¹ H-NMR, Mass Spec, IR	¹ H-NMR, Mass Spec, IR
Solubility	Soluble in Acetonitrile:Water (1:1) [1]	Information not readily available
Storage	2-8°C for long-term storage [1]	-20°C for long-term storage [3]

Table 2: Performance Comparison of Deuterated vs. Non-Deuterated Internal Standards for Omeprazole Analysis

The following table presents a comparison of key validation parameters from bioanalytical methods using either a deuterated internal standard (like Omeprazole-d3, a close analog to **(N)-Methyl omeprazole-d3**) or a non-deuterated structural analog internal standard. The data suggests that methods employing a deuterated internal standard generally exhibit better precision.[\[4\]](#)

Parameter	Method with Deuterated IS (Omeprazole-d3)	Method with Non-Deuterated IS (Lansoprazole)
Analyte	Omeprazole	Omeprazole
Internal Standard	Omeprazole-d3	Lansoprazole
Linearity Range	1.5 - 2000 ng/mL ^[5]	Not explicitly stated in the source
Intra-day Precision (%CV)	< 15%	< 15%
Inter-day Precision (%CV)	< 15%	< 15%
Accuracy (% Recovery)	85-115%	88.8% (for IS) ^[6]
Extraction Recovery	>85%	88.8% (for IS) ^[6]

Note: The data in this table is compiled from different studies and is for comparative purposes. A direct head-to-head comparison under identical experimental conditions would be necessary for a definitive conclusion.

Experimental Protocols

A generalized experimental protocol for the quantification of omeprazole in human plasma using a deuterated internal standard and LC-MS/MS is outlined below. This protocol is based on methodologies described in various research articles.^{[5][6]}

1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)

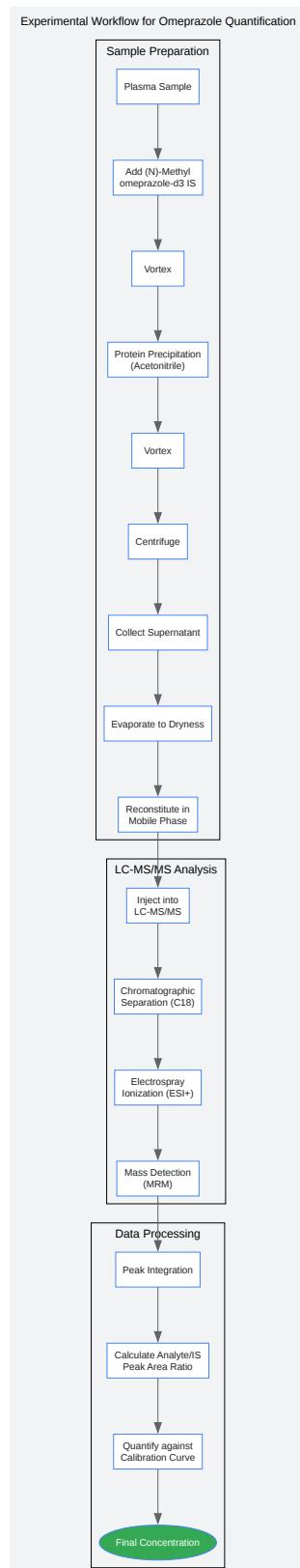
- To 100 µL of human plasma, add 25 µL of the internal standard working solution (**((N)-Methyl omeprazole-d3** in methanol).
- Vortex for 30 seconds.
- Add 1 mL of acetonitrile to precipitate proteins.
- Vortex for 2 minutes.

- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
- Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. LC-MS/MS Conditions

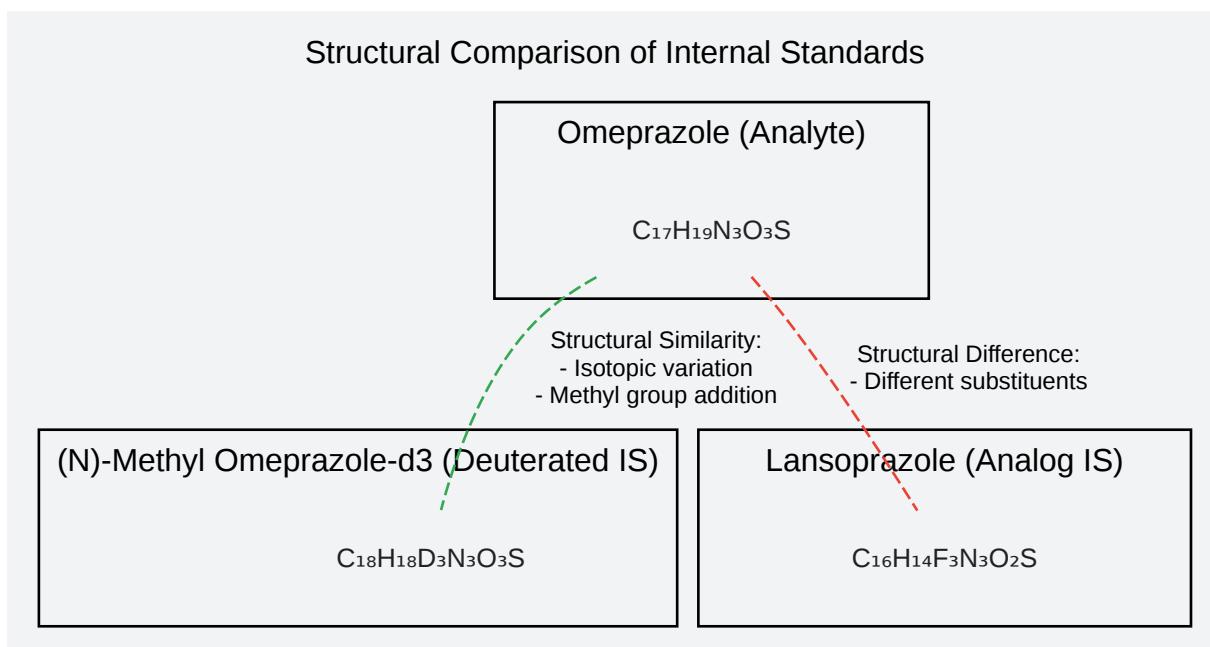
- LC Column: A C18 column (e.g., 50 x 4.6 mm, 5 µm) is commonly used.
- Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water or ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).
- Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
- MRM Transitions: Monitor the specific precursor to product ion transitions for both omeprazole and the deuterated internal standard.

Mandatory Visualization



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Caption: Workflow for the bioanalysis of omeprazole using a deuterated internal standard.

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Caption: Structural relationship between omeprazole and different internal standards.

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